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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-4'-

methoxypropiophenone

CAS No.: 111302-55-7

Cat. No.: B038690

Get Quote

Executive Summary
This technical guide provides a comprehensive safety assessment and toxicological framework

for 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS Registry Number: 111302-58-0 /

Analogous to 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one). As a dihydrochalcone

derivative often utilized as a synthetic intermediate or pharmacophore in metabolic disease

research, its safety profile is governed by two distinct structural domains: the lipophilic

chlorophenyl tail and the metabolically active methoxy-aryl ketone head.

Current data indicates this compound acts as a Class II Skin/Eye Irritant and possesses

Category 4 Acute Oral Toxicity potential.[1][2] Critical safety concerns include potential aquatic

toxicity due to the halogenated aromatic moiety and specific metabolic activation pathways

involving CYP450-mediated O-demethylation.

Part 1: Chemical Identity & Structural Toxicology
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Structural Characterization
To accurately assess toxicity, we must first deconstruct the molecule into its pharmacophores

and potential toxicophores. The compound is a dihydrochalcone, characterized by a flexible

ethylene bridge linking two aromatic rings.

Chemical Name: 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one

Molecular Formula:

[3][4]

Molecular Weight: 274.74 g/mol [3][4]

Lipophilicity (Predicted LogP): ~4.1 (High membrane permeability; potential for

bioaccumulation).

Structure-Activity Relationship (SAR) Analysis
The toxicity is driven by three specific structural features:

The

-Saturated Ketone: Unlike chalcones (unsaturated), this dihydro analog lacks the Michael
Acceptor reactivity, significantly reducing the risk of covalent protein binding (skin
sensitization) compared to its unsaturated precursor.

p-Chlorophenyl Moiety: Increases lipophilicity and metabolic stability. Halogenated aromatics

are structural alerts for environmental persistence and aquatic toxicity.

p-Methoxy Group: A primary site for Phase I metabolism. Rapid O-demethylation can yield a

phenolic metabolite, which may exhibit higher antioxidant or pro-oxidant activity depending

on the cellular redox state.
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Figure 1: Structural Toxicophore Decomposition.Analysis of the molecule's fragments and their

associated toxicological risks.

Part 2: Physicochemical Safety & Handling Data
Based on "Read-Across" methodologies from verified analogs (e.g., 4'-methoxypropiophenone

and generic dihydrochalcones), the following safety data is established for handling.

GHS Hazard Classification (Predicted)
Hazard Class Category Hazard Statement Code

Acute Toxicity (Oral) Cat 4
Harmful if swallowed.

[1][2]
H302

Skin

Corrosion/Irritation
Cat 2

Causes skin irritation.

[1][5][6]
H315

Eye Damage/Irritation Cat 2A
Causes serious eye

irritation.[1][5][6][7]
H319

STOT - Single

Exposure
Cat 3

May cause respiratory

irritation.[1][5][6]
H335

Aquatic Toxicity

(Chronic)
Cat 2

Toxic to aquatic life

with long lasting

effects.

H411
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Occupational Hygiene & PPE Protocols
Trustworthiness: Standard nitrile gloves are insufficient for long-term exposure to aromatic

ketones due to permeation risks.

Respiratory: If handling >10g or in micronized powder form, use a P95 (US) or P2 (EU)

particulate respirator to prevent inhalation of irritant dust.

Dermal:

Primary: Laminate film (Silver Shield) or heavy-gauge Nitrile (>0.11 mm).

Protocol: Change gloves immediately upon splash contact. Ketones can swell nitrile

rubber, reducing barrier integrity.

Containment: All weighing and transfer operations must occur inside a Class I Fume Hood

with a face velocity of 80–100 fpm.

Part 3: Metabolic Stability & Toxicity Pathways
Understanding the metabolic fate is crucial for researchers using this compound in biological

assays. The primary clearance mechanism is hepatic metabolism.

Metabolic Map
The compound undergoes Phase I functionalization followed by Phase II conjugation. The p-

chloro substituent blocks oxidation on one ring, forcing metabolism to the methoxy-bearing

ring.

O-Demethylation (Major): Mediated by CYP2D6 or CYP2C19. Converts the methoxy group

to a hydroxyl (phenol). This metabolite is more polar and likely active.

Ketone Reduction (Minor): The carbonyl group can be reduced to a secondary alcohol by

aldo-keto reductases (AKR).

Glucuronidation (Phase II): The resulting phenol or alcohol is rapidly conjugated with

glucuronic acid for renal excretion.
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Figure 2: Predicted Metabolic Pathway.Major clearance routes via Phase I modification and

Phase II conjugation.

Part 4: Experimental Assessment Protocols
For researchers introducing this compound into a new biological context, the following self-

validating protocols are required to establish a specific toxicity baseline.

Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells to assess general

cellular health before efficacy testing.

Preparation: Dissolve compound in DMSO. Final DMSO concentration in culture must be

<0.5% v/v to avoid solvent toxicity.

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h.

Dosing: Treat with serial dilutions (0.1

M to 100
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M) for 48 hours.

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure

absorbance at 570 nm.

Validation: Positive control (Doxorubicin) must show IC50 < 1

M. If Control > 5

M, reject assay.

Protocol B: hERG Inhibition Screening (Cardiotoxicity)
Rationale: Flexible diaryl linkers (like the propyl chain here) can sometimes fit into the hERG

potassium channel, causing QT prolongation.

System: CHO cells stably expressing hERG channels.

Method: Automated Patch Clamp (e.g., QPatch).

Criteria: If inhibition at 10

M is >50%, the compound is a high-risk cardiotoxicant.

Reference: Use E-4031 as the reference inhibitor.

Protocol C: Ames Mutagenicity Test (OECD 471)
Rationale: While the structure does not contain classic mutagenic nitro/azo groups, the

chlorinated ring requires verification.

Strains:S. typhimurium TA98 (frameshift) and TA100 (base-pair).

Activation: Perform +/- S9 metabolic activation fraction.

Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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